N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is an organic compound that belongs to the class of benzothioamides This compound is characterized by the presence of a chloro-nitrophenyl group and a trifluoromethyl group attached to a benzothioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)
Oxidation: Hydrogen peroxide, acetic acid
Major Products Formed
Reduction: N-(4-Amino-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Substitution: this compound derivatives
Oxidation: N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenesulfonamide
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, chloro, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-nitrophenyl)-4-methylbenzothioamide
- N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(4-Bromo-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
Uniqueness
N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making it a valuable feature in drug design and materials science.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-10(7-12(11)20(21)22)19-13(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGAJMDYGGYCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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